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Compound of Interest
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Cat. No.: B1670601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydrojasmone (FEMA No. 3763, CAS No. 1128-08-1) is a synthetic flavoring substance

valued for its characteristic floral and fruity aroma and taste.[1][2] Chemically, it is 3-methyl-2-

pentyl-2-cyclopenten-1-one. This document provides detailed application notes and

experimental protocols for the use of dihydrojasmone as a flavoring agent in various food and

beverage matrices. It is intended for researchers, scientists, and drug development

professionals working on flavor applications and analysis.

Flavor Profile: Dihydrojasmone is characterized by a complex flavor profile that includes floral

(jasmine-like), fruity, green, and woody notes.[1][3][4] Its taste at a concentration of 10 ppm is

described as sweet, floral, green, and herbal with a citrus nuance.[3]

Regulatory Status: Dihydrojasmone is generally recognized as safe (GRAS) for its intended

use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA). The

Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated

dihydrojasmone and concluded that there is "no safety concern at current levels of intake

when used as a flavouring agent."
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Property Value Reference

Chemical Formula C₁₁H₁₈O

Molecular Weight 166.26 g/mol

Appearance Colorless to pale yellow liquid [3]

Boiling Point 120-121 °C at 12 mmHg [3]

Density 0.916 g/mL at 25 °C

Refractive Index n20/D 1.479

Solubility
Very slightly soluble in water;

soluble in alcohol and fats.
[3]

Vapor Pressure 0.01 mmHg at 20 °C [3]

Flash Point 96 °C

Flavor Thresholds
Threshold Type Medium Value Reference

Taste Threshold Water 10 ppm [3]

Odor Threshold Not Available Data not available

Recommended Usage Levels in Food and Beverages
The following table summarizes the average and maximum use levels for dihydrojasmone in

various food categories as determined by FEMA.
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Food Category Average Use Level (ppm) Maximum Use Level (ppm)

Beverages, Non-alcoholic - 2.0

Chewing Gum - 85.0

Frozen Dairy - 10.0

Baked Goods Not specified Not specified

Beverages, Alcoholic Not specified Not specified

Breakfast Cereals Not specified Not specified

Cheese Not specified Not specified

Condiments, Relishes Not specified Not specified

Confections, Frostings Not specified Not specified

Egg Products Not specified Not specified

Fats and Oils Not specified Not specified

Fish Products Not specified Not specified

Signaling Pathways in Flavor Perception
The perception of flavor is a complex interplay between the sense of smell (olfaction) and the

sense of taste (gustation). Both of these sensory modalities rely on G-protein coupled

receptors (GPCRs).

Olfactory Signaling Pathway
The aroma of dihydrojasmone is detected by olfactory receptors in the nasal cavity. This

process initiates a signaling cascade that ultimately leads to the perception of smell in the

brain.
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Olfactory Signaling Pathway for Dihydrojasmone

Gustatory Signaling Pathway (Sweet Taste)
The sweet taste component of dihydrojasmone is perceived by taste receptors on the tongue.

The primary receptor for sweet taste is a heterodimer of two GPCRs, T1R2 and T1R3.
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Click to download full resolution via product page

Gustatory Signaling Pathway for Sweet Taste

Experimental Protocols
Sensory Evaluation Protocol: Descriptive Analysis of
Dihydrojasmone in a Beverage Matrix
This protocol outlines a method for the descriptive sensory analysis of dihydrojasmone in a

model beverage system.
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Workflow for Sensory Evaluation

Methodology:
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Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity and ability to describe aromas.

Train panelists on the recognition and intensity scaling of floral and fruity aromas using

reference standards (e.g., jasmine essential oil, linalool, beta-ionone).

Sample Preparation:

Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.

Prepare stock solutions of dihydrojasmone in ethanol.

Spike the base solution with the dihydrojasmone stock solution to achieve desired

concentrations (e.g., 1, 5, and 10 ppm). Prepare a control sample with only the base

solution.

Sensory Evaluation Session:

Present the samples to the panelists in a randomized and blind-coded manner in a

sensory evaluation booth with controlled lighting and temperature.

Provide panelists with a scoresheet containing a list of descriptive attributes (e.g., jasmine,

floral, fruity, green, sweet, woody) and a 15-cm line scale for intensity rating.

Instruct panelists to evaluate the aroma and flavor of each sample and rate the intensity of

each attribute. Panelists should rinse their mouths with deionized water between samples.

Data Analysis:

Collect the intensity scores from all panelists.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences between samples and Principal Component Analysis

(PCA) to visualize the flavor profiles.
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Analytical Protocol: Quantification of Dihydrojasmone in
a Beverage Matrix by GC-MS
This protocol provides a method for the extraction and quantification of dihydrojasmone from

a beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
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Workflow for GC-MS Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1670601?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Sample Preparation (Liquid-Liquid Extraction):

To 10 mL of the beverage sample in a separatory funnel, add 10 mL of dichloromethane.

Shake vigorously for 2 minutes and allow the layers to separate.

Collect the organic (bottom) layer.

Repeat the extraction twice more with fresh dichloromethane.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

Add an internal standard (e.g., methyl undecanoate) and adjust the final volume to 1 mL

with hexane.

GC-MS Analysis:

Gas Chromatograph: Agilent 7890B GC system or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Injection Volume: 1 µL, splitless mode.

Inlet Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp to 150 °C at 5 °C/min.

Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MSD Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-350.

Quantification:

Prepare a series of calibration standards of dihydrojasmone with the internal standard in

hexane.

Analyze the standards using the same GC-MS method.

Construct a calibration curve by plotting the ratio of the peak area of dihydrojasmone to

the peak area of the internal standard against the concentration of dihydrojasmone.

Quantify the amount of dihydrojasmone in the sample extract using the calibration curve.

Stability and Applications
Dihydrojasmone exhibits good stability in a variety of product matrices, including alcoholic fine

fragrances, antiperspirants, fabric softeners, liquid detergents, and soaps.[3] Its floral and fruity

characteristics make it suitable for a wide range of applications in the food and beverage

industry:

Beverages: Adds floral and fruity notes to non-alcoholic drinks.

Dairy Products: Provides creamy and lactonic notes to frozen dairy products, and can

enhance peach, apricot, and mango flavors.

Confectionery: Used in chewing gum and other confections for its long-lasting floral and fruity

flavor.

Baked Goods: Can be used to impart subtle floral notes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1670601?utm_src=pdf-body
https://www.benchchem.com/product/b1670601?utm_src=pdf-body
https://www.benchchem.com/product/b1670601?utm_src=pdf-body
https://www.benchchem.com/product/b1670601?utm_src=pdf-body
https://www.benchchem.com/product/b1670601?utm_src=pdf-body
https://www.perfumersworld.com/view.php?pro_id=4JN00149
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Dihydrojasmone is a versatile and stable flavoring ingredient with a desirable floral and fruity

profile. Its GRAS status and favorable safety evaluations make it a suitable choice for a variety

of food and beverage applications. The protocols provided in this document offer a framework

for the sensory and analytical evaluation of dihydrojasmone, enabling researchers and

product developers to effectively utilize this compound in their formulations. Further research to

determine the odor threshold and expand the quantitative usage data across more food

categories would be beneficial for the flavor industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1670601?utm_src=pdf-body
https://www.benchchem.com/product/b1670601?utm_src=pdf-body
https://www.benchchem.com/product/b1670601?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Dihydrojasmone
http://www.perflavory.com/docs/doc1009071.html
https://www.perfumersworld.com/view.php?pro_id=4JN00149
https://www.scentree.co/en/Dihydrojasmone.html
https://www.benchchem.com/product/b1670601#use-of-dihydrojasmone-as-a-flavoring-agent
https://www.benchchem.com/product/b1670601#use-of-dihydrojasmone-as-a-flavoring-agent
https://www.benchchem.com/product/b1670601#use-of-dihydrojasmone-as-a-flavoring-agent
https://www.benchchem.com/product/b1670601#use-of-dihydrojasmone-as-a-flavoring-agent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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